prostaglandin B2
Overview
Description
Prostaglandin B2 is a member of the prostaglandin family, which are physiologically active lipid compounds derived from arachidonic acid. Prostaglandins play crucial roles in various biological processes, including inflammation, vasodilation, and inhibition of platelet aggregation . This compound, specifically, is known for its involvement in various physiological and pathological processes.
Mechanism of Action
Target of Action
Prostaglandin B2 (PGB2) is a member of the prostaglandin family, which are hormone-like substances that play crucial roles in various physiological processes Prostaglandins generally interact with specific g-protein-coupled receptors (gpcrs) on the cell surface . For instance, prostaglandin D2 (PGD2) binds to DP receptors, prostaglandin E2 (PGE2) binds to EP receptors, and prostaglandin F2α (PGF2α) binds to FP receptors . The specific receptor that PGB2 binds to remains to be elucidated.
Mode of Action
Prostaglandins typically exert their effects by binding to their respective gpcrs, leading to the activation of intracellular signaling pathways . The effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the physiological situation .
Biochemical Pathways
Prostaglandins, including PGB2, are synthesized from arachidonic acid via the cyclooxygenase pathway . The initial product of this pathway is prostaglandin H2 (PGH2), which is then further processed to other prostaglandins by additional enzymes . Prostaglandins play important roles in various physiological processes, such as homeostasis of blood pressure and blood flow, initiation and resolution of inflammation, perception of pain, cell survival, and progression of numerous disease states .
Pharmacokinetics
Prostaglandins are generally known to have short half-lives and act as autocrine or paracrine signaling molecules . They are synthesized at the site of action, damage, or infection . This suggests that PGB2 may also have a short half-life and act locally at the site of synthesis.
Result of Action
For instance, they can activate or inhibit platelet buildup for blood clot formation, cause vasodilation or vasoconstriction, cause bronchoconstriction or bronchodilation, cause fever, influence pain perception, induce labor through uterine contractions, decrease pressure within the eye, and inhibit acid secretion in the stomach .
Action Environment
The action of PGB2, like other prostaglandins, can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the local concentration of PGB2, and the expression level of its receptors can all affect the action of PGB2 . Furthermore, the physiological or pathological state of the tissue or organ can also influence the action, efficacy, and stability of PGB2 .
Biochemical Analysis
Biochemical Properties
Prostaglandin B2 interacts with various enzymes, proteins, and other biomolecules. The central five-membered ring and the two long hydrophobic hydrocarbon chains, often referred to as “side chains,” influence the molecule’s overall size, shape, and biological activities . The length of these chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin B2 can be synthesized through a chemoenzymatic approach. This method involves the use of biocatalysts to achieve stereoselective oxidation and reduction reactions. For instance, a Baeyer–Villiger monooxygenase-catalyzed oxidation and a ketoreductase-catalyzed reduction are key steps in the synthesis . Additionally, copper(II)-catalyzed regioselective p-phenylbenzoylation is employed to set the critical stereochemical configurations .
Industrial Production Methods: Industrial production of prostaglandins, including this compound, often involves the use of cyclooxygenase enzymes to catalyze the conversion of arachidonic acid to prostaglandins. This process is followed by purification steps to isolate the desired prostaglandin .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of the peroxy bridge in prostaglandins can yield different products such as PGF and β-hydroxy ketones .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts . These reactions are typically carried out under mild conditions to maintain the integrity of the prostaglandin structure.
Major Products: The major products formed from the reactions of this compound include various stereoisomers and derivatives that retain the core prostaglandin structure .
Scientific Research Applications
Prostaglandin B2 has a wide range of scientific research applications:
Comparison with Similar Compounds
- Prostaglandin E1
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin I2 (Prostacyclin)
Comparison: Prostaglandin B2 is unique in its specific receptor interactions and the resulting physiological effects. While Prostaglandin E1 and E2 are potent vasodilators and have anti-inflammatory properties, this compound is more specifically involved in the regulation of platelet aggregation and vascular tone . Prostaglandin F2α is primarily known for its role in smooth muscle contraction, and Prostacyclin (Prostaglandin I2) is a powerful inhibitor of platelet aggregation and a vasodilator .
Properties
IUPAC Name |
(Z)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXRIUZNKLRHM-HKVRTXJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864391 | |
Record name | Prostaglandin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13367-85-6 | |
Record name | PGB2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13367-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin B2 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02304 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prostaglandin B2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSTAGLANDIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIU61O9T9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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